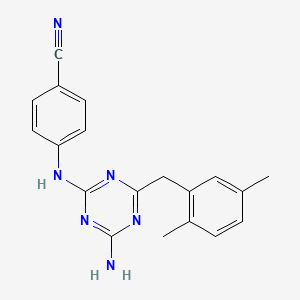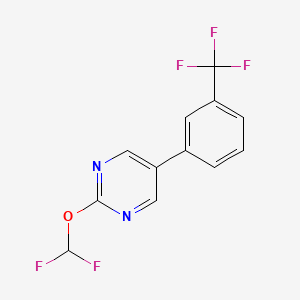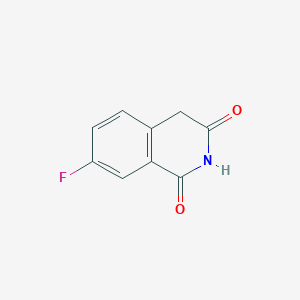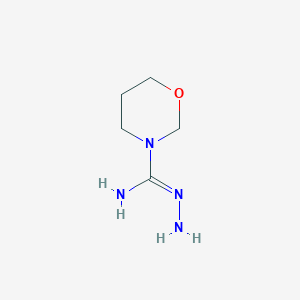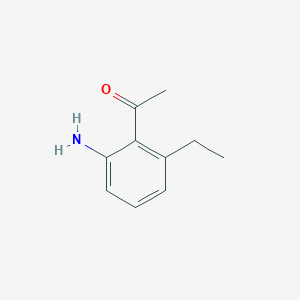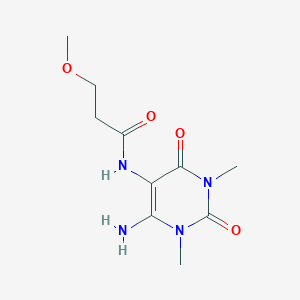![molecular formula C26H14Cl2O4S2 B13123759 1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione CAS No. 90571-19-0](/img/structure/B13123759.png)
1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chlorophenyl, and thioether groups
Preparation Methods
The synthesis of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Hydroxy Groups: The hydroxy groups at positions 5 and 8 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of Chlorophenylthio Groups: The chlorophenylthio groups can be attached through nucleophilic substitution reactions, where chlorophenylthiol reacts with the anthracene derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenylthio groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives.
Scientific Research Applications
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4-Bis(4-bromophenyl)but-2-ene-1,4-dione: This compound has a similar structure but contains bromine atoms instead of chlorine.
1,4-Bis(4-chlorophenyl)but-2-ene-1,4-dione: This compound has a similar structure but lacks the thioether groups.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit similar biological activities.
The uniqueness of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90571-19-0 |
|---|---|
Molecular Formula |
C26H14Cl2O4S2 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H14Cl2O4S2/c27-13-1-5-15(6-2-13)33-19-11-12-20(34-16-7-3-14(28)4-8-16)24-23(19)25(31)21-17(29)9-10-18(30)22(21)26(24)32/h1-12,29-30H |
InChI Key |
IKOVUEBWVOHRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC(=C5C3=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


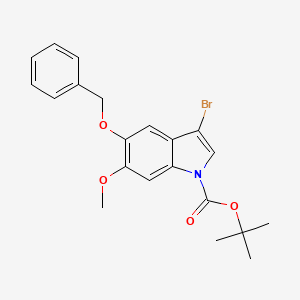
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)

